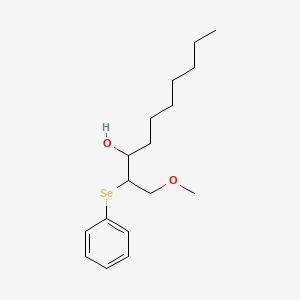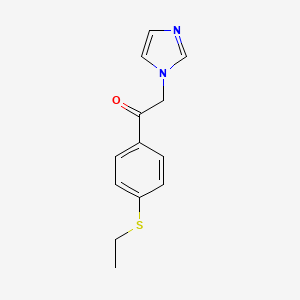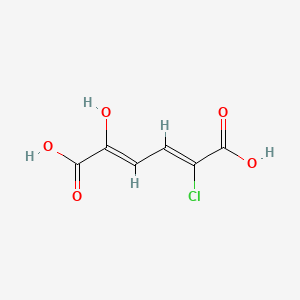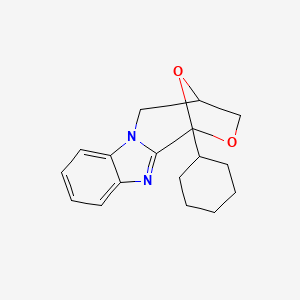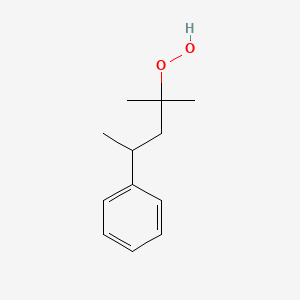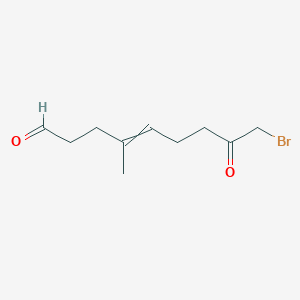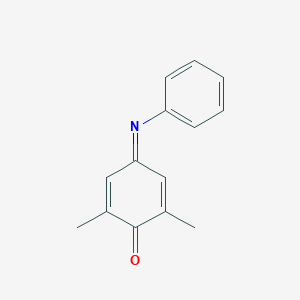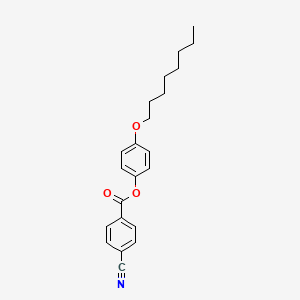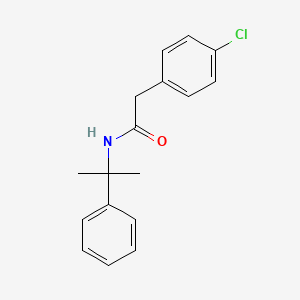
alpha-(p-Chlorophenyl)-alpha-(dimethylaminoethyl)pyridinemethanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(p-Chlorophenyl)-alpha-(dimethylaminoethyl)pyridinemethanol hydrochloride typically involves multi-step organic reactions. One common approach might include:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the pyridine ring can be functionalized to introduce the necessary substituents.
Introduction of the Chlorophenyl Group: This step may involve electrophilic aromatic substitution reactions to attach the chlorophenyl group to the pyridine ring.
Addition of the Dimethylaminoethyl Group: The dimethylaminoethyl group can be introduced through nucleophilic substitution reactions.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-(p-Chlorophenyl)-alpha-(dimethylaminoethyl)pyridinemethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on biological systems, including potential interactions with enzymes or receptors.
Medicine: Investigated for its pharmacological properties, such as potential therapeutic effects or toxicity.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mecanismo De Acción
The mechanism of action of alpha-(p-Chlorophenyl)-alpha-(dimethylaminoethyl)pyridinemethanol hydrochloride involves its interaction with specific molecular targets. These may include:
Receptors: Binding to receptors on cell surfaces to modulate cellular responses.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Ion Channels: Affecting ion channels to alter cellular ion balance and signaling.
Comparación Con Compuestos Similares
Similar Compounds
Alpha-(p-Chlorophenyl)-alpha-(dimethylaminoethyl)pyridinemethanol: Without the hydrochloride salt form.
Alpha-(p-Chlorophenyl)-alpha-(dimethylaminoethyl)pyridinemethanol acetate: An acetate salt form.
Alpha-(p-Chlorophenyl)-alpha-(dimethylaminoethyl)pyridinemethanol sulfate: A sulfate salt form.
Uniqueness
Alpha-(p-Chlorophenyl)-alpha-(dimethylaminoethyl)pyridinemethanol hydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
74050-96-7 |
|---|---|
Fórmula molecular |
C16H20Cl2N2O |
Peso molecular |
327.2 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-3-(dimethylamino)-1-pyridin-2-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C16H19ClN2O.ClH/c1-19(2)12-10-16(20,15-5-3-4-11-18-15)13-6-8-14(17)9-7-13;/h3-9,11,20H,10,12H2,1-2H3;1H |
Clave InChI |
FLVWBIDROQTLJN-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC(C1=CC=C(C=C1)Cl)(C2=CC=CC=N2)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


